4-Benzyl-3-(4-chlorophenyl)-7-hydroxychromen-2-one
Overview
Description
4-Benzyl-3-(4-chlorophenyl)-7-hydroxychromen-2-one, also known as DMH-4BC, is a synthetic compound that belongs to the family of flavonoids. Flavonoids are natural compounds that are widely distributed in plants and have been found to possess a wide range of biological activities. DMH-4BC is a promising compound that has attracted the attention of researchers due to its potential applications in the field of medicine and biotechnology.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-(4-chlorophenyl)-7-hydroxychromen-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of cancer and other diseases.
Biochemical and Physiological Effects
4-Benzyl-3-(4-chlorophenyl)-7-hydroxychromen-2-one has been found to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune system function.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-Benzyl-3-(4-chlorophenyl)-7-hydroxychromen-2-one is that it is a synthetic compound that can be easily synthesized in the laboratory. This makes it a useful tool for researchers who are studying the biological activities of flavonoids. However, one limitation of 4-Benzyl-3-(4-chlorophenyl)-7-hydroxychromen-2-one is that it has not been extensively studied in vivo, and its safety and efficacy as a therapeutic agent have not been fully established.
Future Directions
There are many potential future directions for research on 4-Benzyl-3-(4-chlorophenyl)-7-hydroxychromen-2-one. One area of interest is the development of new drugs and therapies that are based on the structure and properties of 4-Benzyl-3-(4-chlorophenyl)-7-hydroxychromen-2-one. Another area of interest is the study of the biological activities of 4-Benzyl-3-(4-chlorophenyl)-7-hydroxychromen-2-one in vivo, in order to establish its safety and efficacy as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of 4-Benzyl-3-(4-chlorophenyl)-7-hydroxychromen-2-one and its potential applications in the treatment of cancer and other diseases.
Scientific Research Applications
4-Benzyl-3-(4-chlorophenyl)-7-hydroxychromen-2-one has been found to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. These properties make it a promising compound for use in the development of new drugs and therapies.
properties
IUPAC Name |
4-benzyl-3-(4-chlorophenyl)-7-hydroxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO3/c23-16-8-6-15(7-9-16)21-19(12-14-4-2-1-3-5-14)18-11-10-17(24)13-20(18)26-22(21)25/h1-11,13,24H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLRVCHWGNMSCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-3-(4-chlorophenyl)-7-hydroxychromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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